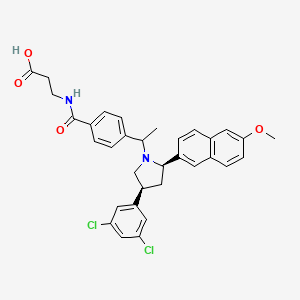
Pyrrolidine derivative 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine derivative 7: is a compound that belongs to the class of pyrrolidine derivatives, which are characterized by a five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and their ability to act as scaffolds for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine derivative 7 can be synthesized through various methods. One common approach involves the coupling of 2′-deoxythymidine with the corresponding pyrrolidine derivatives . The reaction conditions typically involve the use of PyBOP as a catalyst and halogenated precursors . Another method includes the use of LiHMDS in THF at low temperatures followed by methylation with CH3I .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures and pressures in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine derivative 7 undergoes various chemical reactions, including:
Oxidation: Pyrrolidine derivatives can be oxidized to form pyrrolidones.
Reduction: Reduction reactions can convert pyrrolidones back to pyrrolidines.
Substitution: Pyrrolidine derivatives can undergo nucleophilic substitution reactions, often involving halogenated precursors.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and PyBOP as a catalyst are frequently used.
Major Products: The major products formed from these reactions include various substituted pyrrolidines and pyrrolidones .
Scientific Research Applications
Pyrrolidine derivative 7 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: Pyrrolidine derivatives have been studied for their potential antiviral and anticancer activities.
Industry: Pyrrolidine derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrrolidine derivative 7 involves its interaction with specific molecular targets and pathways. Pyrrolidine derivatives can inhibit enzymes such as DNA polymerases and reverse transcriptases, leading to the disruption of DNA replication and viral replication . The stereochemistry of the pyrrolidine ring plays a crucial role in its binding to enantioselective proteins, affecting its biological activity .
Comparison with Similar Compounds
Pyrrolidine derivative 7 can be compared with other similar compounds, such as:
Pyrrolizines: These compounds have a similar ring structure but differ in their biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the second position, which affects its reactivity and biological properties.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C33H32Cl2N2O4 |
|---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
3-[[4-[1-[(2R,4S)-4-(3,5-dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]ethyl]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C33H32Cl2N2O4/c1-20(21-3-5-22(6-4-21)33(40)36-12-11-32(38)39)37-19-27(26-14-28(34)18-29(35)15-26)17-31(37)25-8-7-24-16-30(41-2)10-9-23(24)13-25/h3-10,13-16,18,20,27,31H,11-12,17,19H2,1-2H3,(H,36,40)(H,38,39)/t20?,27-,31-/m1/s1 |
InChI Key |
MKGXNUKACRIFNF-JOPCKLHNSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C[C@@H](C[C@@H]2C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC(=CC(=C5)Cl)Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2CC(CC2C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
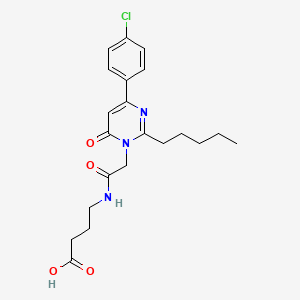
![1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B10835952.png)
![N-[5-[2-(5-fluoro-2-methoxyphenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B10835965.png)
![5-[2-[[6-[2-(Dimethylamino)ethylamino]pyridin-3-yl]amino]pyrimidin-4-yl]-2-(3-fluoropyrrolidin-1-yl)benzonitrile](/img/structure/B10835967.png)
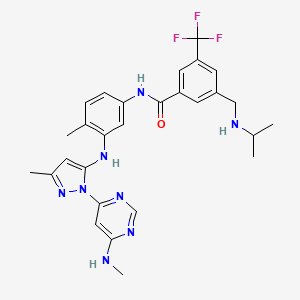
![6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione](/img/structure/B10835976.png)
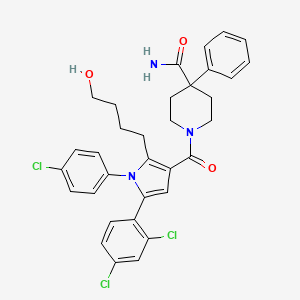
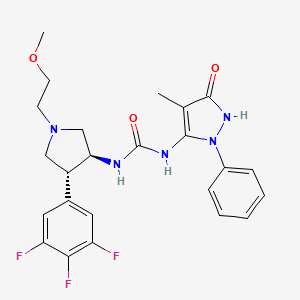

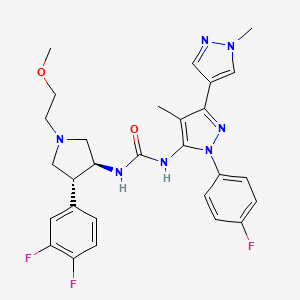
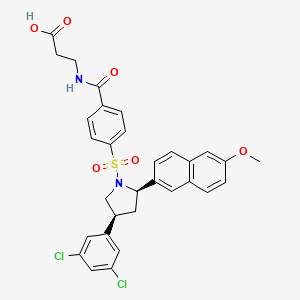
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)
